molecular formula C11H10O B12895050 2-Methyl-5-phenylfuran CAS No. 34721-89-6

2-Methyl-5-phenylfuran

Katalognummer: B12895050
CAS-Nummer: 34721-89-6
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: PQYQNYWJAXBMEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-phenylfuran is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of sodium ethyl acetoacetate with phenacylbromide yields ethyl-2-acetyl-4-oxo-4-arylbutanone, which is then cyclized with phosphorus pentoxide in benzene to form ethyl ester of this compound-3-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-phenylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the photosensitized oxidation, where the compound reacts with singlet molecular oxygen to yield different products .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using singlet or triplet molecular oxygen.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from the oxidation of this compound include acrylates and other derivatives depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-phenylfuran involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

34721-89-6

Molekularformel

C11H10O

Molekulargewicht

158.20 g/mol

IUPAC-Name

2-methyl-5-phenylfuran

InChI

InChI=1S/C11H10O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

PQYQNYWJAXBMEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.